molecular formula C9H4Br4O2 B1681943 TBCA

TBCA

Cat. No.: B1681943
M. Wt: 463.74 g/mol
InChI Key: SVJQCVOKYJWUBC-OWOJBTEDSA-N
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Description

Tribromoisocyanuric acid (TBCA) is a chemical compound widely used in organic synthesis as a brominating agent. It is known for its high efficiency and selectivity in various chemical reactions. This compound is a stable, white crystalline powder with a strong bromine odor. It is often employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals due to its ability to introduce bromine atoms into organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

TBCA can be synthesized through the reaction of cyanuric acid with sodium hydroxide, potassium bromide, and Oxone® in chilled water. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.

Mechanism of Action

TBCA exerts its effects primarily through the inhibition of protein kinase CK2. It binds to the ATP-binding site of CK2, preventing the phosphorylation of its substrates. This inhibition leads to the disruption of various cellular processes, including cell proliferation and survival. The molecular targets and pathways involved in this compound’s mechanism of action include the modulation of cytoskeleton integration and cell cycle progression .

Comparison with Similar Compounds

TBCA is often compared to other brominating agents such as:

Conclusion

Tribromoisocyanuric acid (this compound) is a versatile and efficient brominating agent with a wide range of applications in organic synthesis, scientific research, and industry. Its unique properties and high selectivity make it a valuable tool for chemists and researchers. The compound’s ability to inhibit protein kinase CK2 also opens up potential avenues for the development of new therapeutic agents.

Properties

IUPAC Name

(E)-3-(2,3,4,5-tetrabromophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br4O2/c10-5-3-4(1-2-6(14)15)7(11)9(13)8(5)12/h1-3H,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJQCVOKYJWUBC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of TBCA?

A1: The molecular formula of this compound is C9H4Br4O2, and its molecular weight is 483.77 g/mol.

Q2: How does this compound interact with its biological targets?

A2: While the precise mechanism of action is still under investigation, research suggests that this compound inhibits Casein kinase 2 (CK2), an enzyme implicated in cell proliferation and cycle regulation. [] This inhibition leads to significant G2/M phase cell cycle arrest in prostate cancer cell lines. [] Further research is needed to fully elucidate this compound's interactions with CK2 and other potential targets.

Q3: What are the downstream effects of this compound's interaction with CK2?

A3: Inhibition of CK2 by this compound in prostate cancer cells has been shown to significantly reduce cell proliferation and induce G2/M phase cell cycle arrest. [] These effects suggest that this compound may have potential as an anti-cancer agent, but further research is required to confirm this.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not include specific spectroscopic data for this compound, it's characterization likely involves techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help confirm the compound's structure and purity.

Q5: Does this compound exhibit any catalytic properties?

A5: While the research provided doesn't focus on catalytic applications of this compound, one study demonstrates the use of a structurally similar compound, tribromoisocyanuric acid (this compound), as an effective reagent for halogenating electron-rich aromatics and carbonyl compounds. [] This suggests that this compound, with its similar structure, might also possess unexplored catalytic potential.

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